

# Technical Master File: Lercanidipine-d3 (CAS 1217740-02-7)

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## Compound of Interest

Compound Name: Lercanidipine-d3

CAS No.: 1190043-34-5

Cat. No.: B586516

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## Sourcing, Validation, and Bioanalytical Application[1][2]

### Executive Summary

**Lercanidipine-d3** (CAS 1217740-02-7) is the stable isotope-labeled analog of the third-generation dihydropyridine calcium channel blocker, Lercanidipine.[1][2][3] It serves as the critical Internal Standard (IS) for the quantification of Lercanidipine in biological matrices (plasma/serum) using LC-MS/MS.[1][4][5]

This guide addresses the technical requirements for sourcing this material, validating its isotopic purity, and implementing it into a regulated bioanalytical workflow. Unlike generic reagents, the quality of a deuterated standard directly dictates the accuracy of pharmacokinetic (PK) data.

### Part 1: Chemical Identity & Physicochemical Profile[6]

Before sourcing, the analyst must verify the chemical identity to ensure the label position matches the fragmentation pathway of the target MS/MS method.

Property	Specification
Chemical Name	(S)-Lercanidipine-d3 Hydrochloride
CAS Number	1217740-02-7
Molecular Formula	C <sub>36</sub> H <sub>38</sub> D <sub>3</sub> N <sub>3</sub> O <sub>6</sub> [1][6] · HCl
Molecular Weight	~651.21 g/mol (Salt); ~614.8 g/mol (Free Base)
Isotopic Label	N-methyl-d3 (The methyl group on the amine side chain is fully deuterated)
Appearance	Pale yellow to yellow solid
Solubility	Soluble in Methanol, DMSO, Acetonitrile; Practically insoluble in water
pKa	~6.8 (Amine)
LogP	~6.0 (Highly Lipophilic)

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*Critical Note on Stereochemistry: Lercanidipine is clinically used as a racemate or the (S)-enantiomer.[1][7] CAS 1217740-02-7 specifically refers to the (S)-enantiomer.[1][6] Ensure your study requires chiral separation or if a racemic IS is acceptable (often acceptable for achiral methods as the ionization efficiency is identical).*

## Part 2: Sourcing Strategy & Critical Quality Attributes (CQAs)

When evaluating a supplier (e.g., TRC, Alsachim, C/D/N Isotopes, or specialized synthesis labs), do not rely solely on price. You must audit the Certificate of Analysis (CoA) for three specific parameters.

### 1. Isotopic Enrichment (The "d0" Contribution)

The most common failure mode in PK studies is "cross-talk" where the IS contributes signal to the analyte channel.

- Requirement: Isotopic purity  $\geq 99.0$  atom % D.[1]
- The Check: Look at the mass spectrum in the CoA. The abundance of the M+0 peak (m/z ~612) must be  $< 0.5\%$  relative to the M+3 peak. High levels of unlabeled Lercanidipine in your IS will artificially inflate your Lower Limit of Quantification (LLOQ).

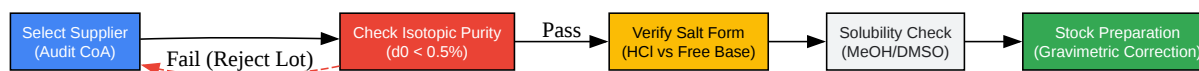
## 2. Chemical Purity vs. Isotopic Purity[1]

- Requirement: Chemical Purity  $\geq 98\%$ .
- The Check: Ensure the supplier separates chemical impurities (by-products) from isotopic distribution.[1] A sample can be 99% deuterated but only 85% chemically pure.[1] Impurities may suppress ionization.[1]

## 3. Counter-ion Consistency

- Requirement: Verify if the CAS refers to the HCl salt or free base.
- Impact: Using the salt form without correcting for the mass of the HCl (approx. 36.5 Da) during stock preparation will result in a systematic concentration error of ~5-6%.[1]

## Visualization: Sourcing & QC Workflow



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Figure 1: Decision logic for accepting a lot of **Lercanidipine-d3** based on CoA data.

## Part 3: Handling & Stability (The "Light" Risk)[1]

Lercanidipine belongs to the 1,4-dihydropyridine class.[1][8][9][10] These compounds are notoriously photolabile.[1]

- Mechanism: Exposure to UV/VIS light causes the oxidation of the dihydropyridine ring to a pyridine ring (aromatization). This changes the molecular weight (loss of 2H) and drastically alters the fragmentation pattern, rendering the IS useless.
- Protocol:
  - Amber Glassware: All stocks and working solutions must be prepared in amber glass vials.
  - Low Light Lab: Perform weighing and dilution under yellow monochromatic light (sodium vapor lamps) or in a darkened room.
  - Temperature: Store solid material at -20°C. Solutions are generally stable for 1 month at -20°C but degrade rapidly at room temperature under light.[1]

## Part 4: Bioanalytical Application (LC-MS/MS)

### 1. Mass Spectrometry Parameters

**Lercanidipine-d3** is detected in Positive Electrospray Ionization (ESI+) mode.[1][4] Because the d3 label is located on the N-methyl group of the side chain, the fragmentation must be carefully tuned.

- Ionization: ESI Positive
- Scan Mode: Multiple Reaction Monitoring (MRM)

Compound	Precursor Ion (Q1)	Product Ion (Q3)	Collision Energy (eV)	Rationale
Lercanidipine	612.2 [M+H] <sup>+</sup>	280.2	~20-30	Cleavage of the ester linkage; charge retained on the diphenylpropyl-amine side chain.[1]
Lercanidipine-d3	615.2 [M+H] <sup>+</sup>	283.2	~20-30	The d3 label is on the side chain, so the product ion shifts by +3 Da.[1]

Note: If you monitor the transition 615.2 → 280.2, you are monitoring the loss of the labeled methyl group (unlikely in this fragmentation pathway) or a rearrangement. Always scan for 283.2 for the IS.

## 2. Sample Preparation (Liquid-Liquid Extraction)

Due to the high lipophilicity (LogP ~6), Liquid-Liquid Extraction (LLE) is superior to Protein Precipitation (PPT) for cleanliness and sensitivity.[1]

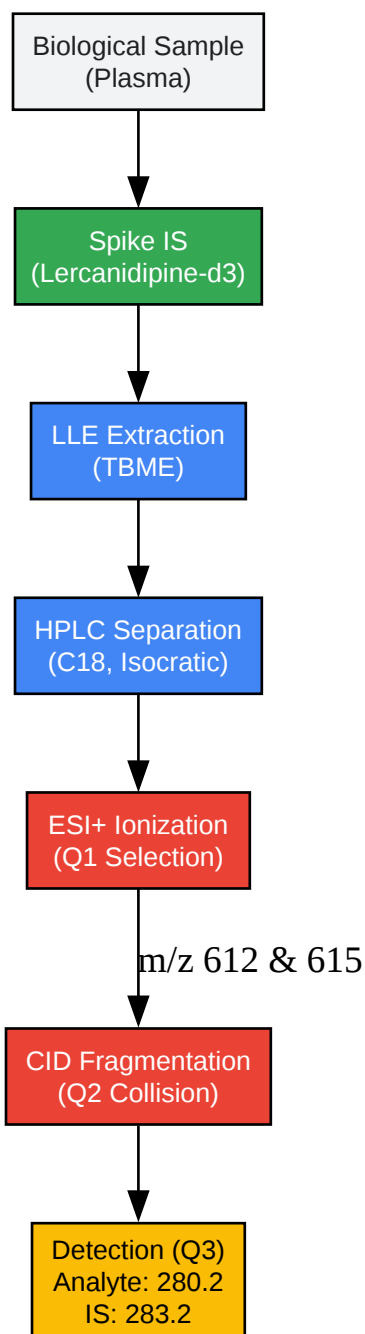
- Aliquot: 200 µL Plasma.
- IS Spike: Add 20 µL **Lercanidipine-d3** working solution (e.g., 500 ng/mL in 50% MeOH).
- Buffer: Add 100 µL Ammonium Acetate (pH 4.5) to prevent ionization during extraction.[1]
- Extract: Add 2 mL tert-butyl methyl ether (TBME) or n-Hexane:Ethyl Acetate (1:1).
- Agitate: Vortex 10 min; Centrifuge 4000 rpm for 10 min.
- Dry: Transfer organic layer; evaporate under Nitrogen at 40°C.

- Reconstitute: 200  $\mu$ L Mobile Phase.

### 3. Chromatographic Conditions

- Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 3.5  $\mu$ m or 1.7  $\mu$ m.[1]
- Mobile Phase: Isocratic elution is often sufficient.
  - MP A: 10mM Ammonium Formate (pH 3.5)[1]
  - MP B: Acetonitrile
  - Ratio: ~30:70 (A:B)[1]
- Flow Rate: 0.3 - 0.4 mL/min.[1]

### Visualization: LC-MS/MS Method Logic



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Figure 2: Bioanalytical workflow from sample spiking to MS detection.

## References

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## Sources

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